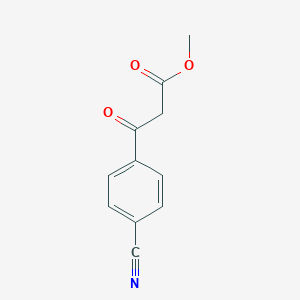

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWWAGHOXGSRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374101 | |

| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101341-45-1 | |

| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101341-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique structure, featuring a reactive β-keto ester moiety and a cyano-substituted aromatic ring, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.

Core Synthetic Strategies

The synthesis of methyl 3-(4-cyanophenyl)-3-oxopropanoate primarily relies on the formation of a carbon-carbon bond between a two-carbon ester-derived unit and a 4-cyanobenzoyl group. The most prevalent and efficient method for achieving this is the Claisen condensation , a fundamental reaction in organic chemistry for the formation of β-keto esters.[1][2]

Primary Synthetic Route: Acylation of Methyl Acetate via Claisen-type Condensation

This robust and widely applicable method involves the acylation of the enolate of methyl acetate with a suitable 4-cyanobenzoyl electrophile. The most common and effective electrophile for this transformation is 4-cyanobenzoyl chloride .

Reaction Scheme:

Figure 1: Overall synthetic workflow for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Part 1: Synthesis of the Key Precursor: 4-Cyanobenzoyl Chloride

The successful synthesis of the target β-keto ester begins with the efficient preparation of the acylating agent, 4-cyanobenzoyl chloride. This is typically achieved by the reaction of 4-cyanobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism of Acyl Chloride Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid carbonyl group attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent loss of sulfur dioxide and a proton yields the acyl chloride. The catalytic role of DMF involves the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol: Preparation of 4-Cyanobenzoyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyanobenzoic Acid | 147.13 | 30.00 g | 0.204 |

| Thionyl Chloride (SOCl₂) | 118.97 | 29.11 g (17.7 mL) | 0.245 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3 drops | Catalytic |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-cyanobenzoic acid (30.00 g, 0.204 mol).

-

Carefully add thionyl chloride (29.11 g, 0.245 mol) to the flask in a fume hood.

-

Add three drops of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring for approximately 1.5 to 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The crude 4-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity. The product is a white solid with a melting point of 67-69 °C.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This procedure must be performed in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent the hydrolysis of thionyl chloride and the product.

Part 2: Claisen Condensation for the Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

The core of the synthesis is the Claisen condensation, which involves the base-mediated reaction of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.[1][2] In this case, the enolate of methyl acetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

Mechanism of the Claisen-type Condensation

Figure 2: Mechanism of the Claisen-type condensation.

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), removes an α-proton from methyl acetate to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is crucial to drive the equilibrium towards enolate formation.

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group, yielding the desired β-keto ester.

Experimental Protocol: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 9.6 g | 0.24 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Methyl Acetate | 74.08 | 17.8 g (19.1 mL) | 0.24 |

| 4-Cyanobenzoyl Chloride | 165.58 | 33.1 g | 0.20 |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (9.6 g of a 60% dispersion in mineral oil, 0.24 mol).

-

Wash the sodium hydride with anhydrous hexane (2 x 30 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add methyl acetate (17.8 g, 0.24 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete enolate formation.

-

Dissolve 4-cyanobenzoyl chloride (33.1 g, 0.20 mol) in anhydrous THF (100 mL) and add this solution dropwise to the enolate suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude methyl 3-(4-cyanophenyl)-3-oxopropanoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.

Alternative Synthetic Approaches

While the acylation of methyl acetate enolate is the most direct route, other methods for the synthesis of β-keto esters can be considered.

Reaction of Methyl 4-Cyanobenzoate with Methyl Acetate

This is a classic Claisen condensation between two different esters. For this "crossed" Claisen condensation to be effective, one of the esters should not have α-hydrogens to prevent self-condensation. Methyl 4-cyanobenzoate lacks α-hydrogens, making it a suitable electrophile. The reaction is typically carried out in the presence of a strong base like sodium methoxide.

Reaction Scheme:

Figure 3: Crossed Claisen condensation approach.

Decarboxylation of a Malonic Ester Derivative

Another approach involves the synthesis of a substituted malonic ester followed by decarboxylation. For instance, diethyl malonate can be acylated with 4-cyanobenzoyl chloride, and the resulting product can be partially hydrolyzed and decarboxylated to yield the target β-keto ester. This multi-step process is generally less efficient than the direct Claisen condensation.

Characterization and Quality Control

The identity and purity of the synthesized Methyl 3-(4-cyanophenyl)-3-oxopropanoate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, and the methyl ester protons. The methylene protons will appear as a singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the cyano carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the ester C=O stretch (around 1740 cm⁻¹), and the ketone C=O stretch (around 1690 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ). |

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Conclusion

The synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate is most effectively achieved through a Claisen-type condensation reaction involving the acylation of methyl acetate enolate with 4-cyanobenzoyl chloride. This method offers high yields and is readily scalable. Proper preparation and handling of the starting materials, particularly the moisture-sensitive reagents, are critical for the success of the synthesis. The alternative crossed Claisen condensation provides a viable, though potentially lower-yielding, alternative. Thorough purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

-

Eureka | Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved February 25, 2024, from [Link].

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 25, 2024, from [Link].

-

Wikipedia. (2023, November 28). Claisen condensation. Retrieved February 25, 2024, from [Link].

-

MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved February 25, 2024, from [Link].

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 25, 2024, from [Link].

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 25, 2024, from [Link].

-

PMC. (n.d.). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Retrieved February 25, 2024, from [Link].

-

ResearchGate. (n.d.). (PDF) A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. Retrieved February 25, 2024, from [Link].

-

Organic Syntheses. (n.d.). 4. Retrieved February 25, 2024, from [Link].

-

MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Retrieved February 25, 2024, from [Link].

-

The chemical reaction database. (2012, April 22). Ester amidation the sodium methoxide way. Retrieved February 25, 2024, from [Link].

- Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.

-

ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved February 25, 2024, from [Link].

-

Justia Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved February 25, 2024, from [Link].

-

Sciencemadness Wiki. (2019, October 10). Sodium methoxide. Retrieved February 25, 2024, from [Link].

-

PMC. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved February 25, 2024, from [Link].

-

RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved February 25, 2024, from [Link].

-

Chemsrc. (n.d.). 4-Cyanobenzoyl chloride | CAS#:6068-72-0. Retrieved February 25, 2024, from [Link].

-

PMC. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved February 25, 2024, from [Link].

-

MDPI. (n.d.). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Retrieved February 25, 2024, from [Link].

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved February 25, 2024, from [Link].

- Google Patents. (n.d.). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Asian Journal of Research in Chemistry. (n.d.). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved February 25, 2024, from [Link].

Sources

Technical Guide: IR Spectroscopy of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary & Molecular Context

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 126696-26-6), also known as Methyl 4-cyanobenzoylacetate , is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Febuxostat (Uloric), a non-purine xanthine oxidase inhibitor for gout management.

For researchers and process chemists, the infrared (IR) spectrum of this molecule serves as a primary fingerprint for identity confirmation and a diagnostic tool for monitoring the Claisen condensation efficiency during synthesis.[1] This guide provides an in-depth analysis of its vibrational spectroscopy, emphasizing the dynamic keto-enol tautomerism characteristic of

Molecular Analysis & Theoretical Grounding

Structural Dynamics: The Tautomeric Equilibrium

Unlike simple esters, Methyl 3-(4-cyanophenyl)-3-oxopropanoate exists in a dynamic equilibrium between a Keto form and an Enol form. This equilibrium is solvent-dependent and heavily influences the carbonyl region (

-

Keto Form: Characterized by two distinct carbonyl absorptions (Ester C=O and Ketone C=O).[1]

-

Enol Form: Stabilized by a six-membered intramolecular hydrogen bond and extended conjugation with the 4-cyanophenyl ring.[1] This form introduces a broad O-H stretch and shifts the carbonyl character to lower frequencies.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the structural relationship and the resulting spectral implications.

Figure 1: Structural equilibrium between keto and enol forms and their impact on IR spectral features.

Experimental Protocol: Acquisition & Processing

To ensure high-fidelity data suitable for quantitative analysis or impurity profiling, the following protocol is recommended. This workflow minimizes atmospheric interference and maximizes signal-to-noise ratio for the critical nitrile and carbonyl regions.[1]

Sample Preparation[1]

-

Solid State (Preferred): The compound typically exists as a solid (MP ~75-80°C).[1]

-

Solution: If analyzing in solution (e.g.,

), use a 0.1 mm path length cell.[1] Note: Solution phase often shifts the keto-enol equilibrium.

Analytical Workflow

Figure 2: Standardized workflow for obtaining reproducible IR spectra for beta-keto esters.

Spectral Interpretation & Band Assignments

The spectrum of Methyl 3-(4-cyanophenyl)-3-oxopropanoate is dominated by three zones: the High-Frequency Region (OH/CH), the Nitrile Beacon , and the Carbonyl/Fingerprint Region .

Zone 1: The Nitrile Beacon (2220 – 2240 cm⁻¹)

The most distinct feature of this molecule is the nitrile (-C≡N) stretch.

-

Position: ~2230 cm⁻¹ (Sharp, Medium-Strong intensity).[1][2]

-

Diagnostic Value: This peak is isolated from most other organic absorptions.[1] It serves as an internal standard for the "4-cyanophenyl" moiety.[1] Absence or significant shift indicates hydrolysis to the amide or carboxylic acid.[1]

Zone 2: The Carbonyl Region (1750 – 1650 cm⁻¹)

This region is complex due to the interplay of ester, ketone, and enol functionalities.

-

Ester C=O: Typically appears at 1735–1745 cm⁻¹ .[1] This is the highest frequency carbonyl band.[1]

-

Ketone C=O: The beta-ketone is conjugated with the aromatic ring, lowering its frequency to 1680–1700 cm⁻¹ .

-

Enol C=C / H-bonded C=O: If the enol form is present, a broad, intense band or shoulder appears around 1620–1650 cm⁻¹ , often merging with the aromatic ring breathing modes.

Zone 3: Aromatic & Fingerprint

-

Aromatic C=C: Skeletal vibrations appear at 1605 cm⁻¹ and 1505 cm⁻¹ .[1]

-

C-H Out-of-Plane Bend: A strong band at 830–850 cm⁻¹ is characteristic of para-disubstituted benzenes (the 4-cyanophenyl group).

Summary of Characteristic Bands

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |

| Enol O-H | Stretch | 3200–3400 | Broad/Weak | Indicates enol tautomer; often overlaps with C-H. |

| Aromatic C-H | Stretch | 3050–3100 | Weak | Above 3000 cm⁻¹.[1] |

| Methyl C-H | Stretch | 2950–2960 | Medium | Asymmetric stretch of -OCH₃. |

| Nitrile (-CN) | Stretch | 2228 ± 5 | Sharp/Strong | Primary ID Peak. |

| Ester C=O | Stretch | 1735–1745 | Strong | Methyl ester.[1] |

| Ketone C=O | Stretch | 1680–1700 | Strong | Conjugated with aryl ring.[1] |

| Enol C=C | Stretch | 1620–1640 | Medium | Only if enol form is significant.[1] |

| Aromatic Ring | C=C Stretch | 1605, 1505 | Medium | Characteristic of benzene ring. |

| C-O (Ester) | Stretch | 1200–1250 | Strong | "C-O-C" asymmetric stretch.[1] |

| Para-Subst. | C-H Bend | 830–850 | Strong | Diagnostic for 1,4-substitution. |

Troubleshooting & Impurity Analysis

In a drug development context, purity is paramount.[1] Use the IR spectrum to screen for common synthetic precursors and byproducts.[1]

Common Impurities[1]

-

4-Cyanobenzoic Acid:

-

4-Cyanobenzoyl Chloride (Precursor):

-

Indicator: Acyl chloride C=O doublet at significantly higher frequencies (1770 & 1740 cm⁻¹ ).[1]

-

-

Residual Solvents:

Method Validation Checks

-

Baseline Flatness: Ensure the region from 2500–1800 cm⁻¹ (excluding the CN peak) is flat.[1] Sloping indicates scattering from poor pellet preparation.[1]

-

CN/CO Ratio: For a pure sample, the ratio of the Nitrile peak height to the Ester Carbonyl peak height should remain constant. Variations suggest decomposition or contamination.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate.[1] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). Ethyl 4-methylbenzoate Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3][4] Retrieved from [Link][1]

-

World Intellectual Property Organization (WIPO). Patent WO2012032528A2: Improved Process to Prepare Febuxostat Intermediates.[1] Retrieved from [Link][1]

-

Beilstein Journal of Organic Chemistry. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones (Discussion of beta-keto ester tautomerism). Retrieved from [Link][1]

Sources

"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a β-ketoester, it possesses a unique electronic and structural profile, featuring two distinct carbonyl groups and an acidic α-methylene bridge. The incorporation of a 4-cyanophenyl moiety further enhances its utility, introducing a key pharmacophore known for its role in modulating biological targets through specific electronic and steric interactions. This guide provides a comprehensive technical overview of the molecule, detailing its structural attributes, a robust and validated synthetic pathway via Claisen condensation, and a full suite of analytical methodologies for its unambiguous characterization. The causality behind experimental choices, mechanistic insights, and the molecule's potential as a versatile precursor for drug discovery and materials science are discussed, providing researchers and drug development professionals with a foundational understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is characterized by a central three-carbon propanoate chain. The C3 position is substituted with a 4-cyanophenyl group and also bears a ketone carbonyl (oxo group). The C1 position is a methyl ester. This arrangement places the ketone and ester groups in a 1,3-relationship, defining the molecule as a β-ketoester.

Key Structural and Electronic Features

-

Keto-Enol Tautomerism: A fundamental property of β-dicarbonyl compounds is their ability to exist in equilibrium between the keto and enol forms. The protons on the central methylene (C2) are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting conjugate base (enolate) by both adjacent carbonyl groups. This enolate is a soft nucleophile, representing the primary site of reactivity for alkylation and acylation reactions.

-

Cyanophenyl Moiety: The para-substituted nitrile group (-C≡N) is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the benzoyl carbonyl group, making it more electrophilic. In a medicinal chemistry context, the cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often serving as a key binding element in enzyme active sites.

-

Electrophilic Centers: The molecule possesses two primary electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. The ketone is generally more reactive towards nucleophiles than the ester.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | (Calculated) |

| Molecular Weight | 203.19 g/mol | (Calculated) |

| XLogP3 | 1.4 | (Predicted) |

| Hydrogen Bond Donor Count | 0 | (Calculated) |

| Hydrogen Bond Acceptor Count | 4 (O, O, O, N) | (Calculated) |

| Rotatable Bond Count | 4 | (Calculated) |

| Exact Mass | 203.058243 g/mol | (Calculated) |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of β-ketoesters like Methyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This classic carbon-carbon bond-forming reaction involves the acylation of an ester enolate by another ester molecule.[1][2] For a crossed Claisen condensation, directing the reaction to a specific outcome requires careful selection of reactants and conditions to prevent self-condensation side products.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection at the C2-C3 bond, identifying an acylating agent derived from 4-cyanobenzoic acid and a two-carbon ester component, methyl acetate.

Caption: Retrosynthetic pathway for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Preferred Synthetic Route: Acylation of Methyl Acetate Enolate

The chosen strategy involves the acylation of a pre-formed methyl acetate enolate with an activated derivative of 4-cyanobenzoic acid, namely 4-cyanobenzoyl chloride. This "directed" Claisen-type approach is superior to reacting two different esters because methyl acetate can be deprotonated to form its enolate, which then acts as the sole nucleophile, while the 4-cyanobenzoyl chloride, lacking α-protons, can only act as the electrophile, thus preventing self-condensation and ensuring a high yield of the desired product.[3]

Mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an α-proton from methyl acetate to form the reactive enolate.

-

Nucleophilic Acyl Substitution: The methyl acetate enolate attacks the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

-

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final β-ketoester product.

Detailed Experimental Protocol

Part A: Synthesis of 4-Cyanobenzoyl Chloride [4]

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid (10.0 g, 68.0 mmol).

-

Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂) (10.0 mL, 137 mmol) to the flask, followed by 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-cyanobenzoyl chloride is a solid and can be used directly in the next step or purified by distillation or recrystallization.[4]

Part B: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

-

Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.26 g, 81.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (7.2 mL, 88.4 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 1 hour.

-

Acylation: Dissolve the crude 4-cyanobenzoyl chloride (from Part A, ~68.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | Doublet | 2H | Hc | Aromatic protons ortho to the electron-withdrawing carbonyl group; deshielded. |

| ~ 7.85 | Doublet | 2H | Hd | Aromatic protons ortho to the electron-withdrawing cyano group; deshielded. |

| ~ 4.10 | Singlet | 2H | Ha | Methylene protons alpha to two carbonyl groups; significantly deshielded. |

| ~ 3.75 | Singlet | 3H | Hb | Methyl ester protons; deshielded by the adjacent oxygen atom. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of all carbon environments.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~ 195 | Ketone Carbonyl (C=O) | Typical chemical shift for a benzoyl ketone. |

| ~ 168 | Ester Carbonyl (C=O) | Typical chemical shift for a methyl ester. |

| ~ 138 | Aromatic C (quaternary, C-CO) | Aromatic carbon attached to the carbonyl group. |

| ~ 133 | Aromatic C-H | Aromatic methine carbons. |

| ~ 130 | Aromatic C-H | Aromatic methine carbons. |

| ~ 118 | Nitrile Carbon (C≡N) | Characteristic shift for a nitrile carbon. |

| ~ 116 | Aromatic C (quaternary, C-CN) | Aromatic carbon attached to the cyano group. |

| ~ 53 | Methoxy Carbon (-OCH₃) | Typical shift for a methyl ester carbon. |

| ~ 46 | Methylene Carbon (-CH₂-) | Aliphatic carbon alpha to two carbonyls. |

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 2230 | Medium-Strong | C≡N stretch of the nitrile group. |

| ~ 1745 | Strong | C=O stretch of the methyl ester. |

| ~ 1690 | Strong | C=O stretch of the aryl ketone. |

| ~ 1600, 1480 | Medium-Weak | C=C stretches of the aromatic ring. |

| ~ 1250 | Strong | C-O stretch of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

-

Expected Molecular Ion (EI-MS): m/z = 203 (M⁺).

-

High-Resolution MS (HR-MS): Calculated for C₁₁H₉NO₃ [M+H]⁺: 204.0655. This provides unambiguous confirmation of the elemental composition.

Major Fragmentation Pathways: The molecule is expected to fragment via characteristic pathways for ketones and esters.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Potential Applications

Chemical Reactivity

The synthetic utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate stems from its predictable reactivity:

-

Alkylation/Acylation: The acidic methylene protons can be readily removed to form an enolate, which can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the C2 position.

-

Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones.

-

Decarboxylation: Saponification of the ester followed by acidification and heating will lead to decarboxylation, yielding 4-cyanoacetophenone. This is a common transformation for β-ketoesters.

Applications in Drug Discovery and Materials Science

The structural motifs within this molecule are prevalent in biologically active compounds and functional materials.

-

Pharmaceutical Intermediates: β-ketoesters are cornerstone building blocks for the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles, which form the core of many pharmaceutical agents. For instance, related cyanophenyl-containing structures are precursors to drugs like Febuxostat.[5][6]

-

Enzyme Inhibition: The combination of a keto group and a cyano-substituted aromatic ring makes this molecule a candidate for screening as an enzyme inhibitor. The cyano group can interact with active site residues, while the ketoester portion can be modified to tune binding affinity and selectivity.[7]

-

Liquid Crystals and Dyes: The rigid, polar cyanophenyl group is a common component in liquid crystal and dye chemistry. This molecule could serve as a starting material for more complex structures with tailored optoelectronic properties.

Conclusion

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a synthetically accessible and highly versatile molecule. Its structure, defined by the reactive β-ketoester core and the electronically significant 4-cyanophenyl group, makes it a valuable intermediate for advanced organic synthesis. The robust Claisen condensation provides a reliable route for its preparation, and its structure can be definitively confirmed through standard spectroscopic methods. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the development of novel therapeutics, functional polymers, and molecular probes.

References

-

ChemBK. (2024). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Retrieved from ChemBK.com. (Note: This is a reference for a related compound, used for comparative analysis). URL: [Link]

-

PubChem. Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. URL: [Link]

-

PubChem. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. National Center for Biotechnology Information. URL: [Link]

-

precisionFDA. METHYL 3-CYANOPROPANOATE. U.S. Food and Drug Administration. URL: [Link]

-

PubChem. Methyl 3-cyano-3-oxopropanoate. National Center for Biotechnology Information. URL: [Link]

-

PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. URL: [Link]

-

Cassar, A. M., et al. (2002). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Forensic Science International. URL: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

González-Vera, J. A., et al. (2023). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. RSC Advances. URL: [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. URL: [Link]

-

Beilstein Journals. (2019). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. URL: [Link]

-

Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. URL: [Link]

-

WIPO Patentscope. WO/2012/032528 IMPROVED PROCESS TO PREPARE ETHYL 4-METHYL-2-(4-(2-METHYLPROPYLOXY)-3-CYANOPHENYL)-5-THIAZOLECARBOXYLATE. URL: [Link]

-

Kim, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. URL: [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 4. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyanophenyl Linchpin: A Technical Guide to Methyl 3-(4-cyanophenyl)-3-oxopropanoate

The following technical guide details the discovery, chemical evolution, and synthetic utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate , a critical linchpin intermediate in the synthesis of modern pharmaceuticals, particularly kinase inhibitors and antiviral agents.

Executive Summary: The Scaffold of Stability

In the high-stakes landscape of medicinal chemistry, the 4-cyanophenyl moiety acts as a privileged substructure. It serves as a metabolic anchor—resisting oxidative metabolism (CYP450) while offering a linear, rigid geometry that fits into narrow hydrophobic pockets of enzymes like p38 MAP kinase and HIV-1 Reverse Transcriptase .

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 101341-45-1) is the primary "chassis" used to install this moiety. It is a

Historical Genesis: The "Nitrile Survival" Problem

The history of this compound is defined by a specific chemical challenge: How to synthesize a

The Classical Claisen Failure (1950s-1970s)

Early attempts to synthesize cyanophenyl

-

The Flaw: The nitrile group (

) is electrophilic. Under the harsh basic conditions and high temperatures required for the Claisen condensation, the nitrile frequently underwent nucleophilic attack by the alkoxide base or water, hydrolyzing to a primary amide ( -

The Result: Low yields (<30%) and complex mixtures of byproducts that were difficult to purify on an industrial scale.

The Yonemitsu Breakthrough (1978)

The discovery that transformed the availability of this intermediate was the application of Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acylation, pioneered by Oikawa and Yonemitsu.

They demonstrated that acyl chlorides could react with Meldrum's acid in the presence of pyridine to form an acyl-Meldrum's intermediate.[1] Crucially, this intermediate undergoes alcoholysis under neutral or mildly acidic thermal conditions to yield the

Key Insight: The "Meldrum's Acid Route" is the industry standard because it is a self-buffering system . The reaction generates acetone and CO₂ as byproducts, leaving the sensitive cyanophenyl motif intact.

Technical Deep Dive: Synthesis Protocols

Comparative Analysis of Synthetic Routes

| Feature | Method A: Classical Claisen | Method B: Meldrum's Acid (Recommended) |

| Reagents | NaH / NaOMe, Methyl Acetate | Meldrum's Acid, Pyridine, Methanol |

| Conditions | Reflux, pH > 12 (Strongly Basic) | 0°C to Reflux, Neutral pH |

| Yield | 25 - 40% (Variable) | 85 - 95% (Consistent) |

| Purity | Low (Amide/Acid impurities) | High (>98% after distillation) |

| Scalability | Poor (Exotherms, side reactions) | Excellent (Process Safety validated) |

Validated Protocol: The Yonemitsu Procedure

This protocol is designed for the synthesis of 50g of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Phase 1: Acylation of Meldrum's Acid

-

Preparation: In a 1L reactor under nitrogen, dissolve Meldrum's Acid (1.05 eq) in anhydrous Dichloromethane (DCM).

-

Base Addition: Cool to 0°C. Add Pyridine (2.5 eq) dropwise over 20 minutes. Note: Exothermic reaction.

-

Acylation: Add 4-Cyanobenzoyl Chloride (1.0 eq) dissolved in DCM dropwise over 1 hour. Maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour. The solution will turn orange/brown.

-

Workup: Wash the organic phase with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the solid Acyl-Meldrum's Intermediate .

Phase 2: Methanolysis (Decarboxylation)

-

Solvolysis: Dissolve the crude intermediate in anhydrous Methanol (10 volumes).

-

Reflux: Heat the solution to reflux (65°C) for 3–4 hours.

-

Purification: Concentrate the methanol. The residue is purified via high-vacuum distillation or recrystallization (EtOAc/Hexane) to yield Methyl 3-(4-cyanophenyl)-3-oxopropanoate as a white to pale yellow solid.

Mechanistic Visualization

The following diagram illustrates the chemical logic of the Meldrum's Acid pathway, highlighting the preservation of the nitrile group.

Caption: The Yonemitsu pathway utilizes a thermal rearrangement to drive decarboxylation, avoiding the basic conditions that threaten the nitrile moiety.

Applications in Drug Discovery

Once synthesized, Methyl 3-(4-cyanophenyl)-3-oxopropanoate serves as a divergent point for creating heterocyclic scaffolds found in kinase inhibitors and anti-inflammatory drugs.

A. Synthesis of p38 MAP Kinase Inhibitors (Pyrazoles)

Reaction with hydrazines yields 3,5-disubstituted pyrazoles.

-

Reagent: Phenylhydrazine or Methylhydrazine.

-

Conditions: Ethanol, Reflux, catalytic Acetic Acid.

-

Product: 5-(4-cyanophenyl)-1-phenyl-1H-pyrazole-3-carboxylate.

-

Relevance: This core mimics the ATP-binding motif of p38 kinase, with the cyano group forming a critical hydrogen bond with the hinge region amino acids.

B. Synthesis of DHODH Inhibitors (Isoxazoles)

Reaction with hydroxylamine yields isoxazoles.

-

Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).

-

Conditions: NaOAc, MeOH/H₂O.

-

Relevance: Used in the synthesis of Leflunomide analogs (DHODH inhibitors for rheumatoid arthritis).

C. Synthesis of Xanthine Oxidase Inhibitors (Thiazoles)

Reaction with thiourea or alpha-haloketones (Hantzsch synthesis).

-

Relevance: While Febuxostat uses a slightly different cyanophenyl isomer, this

-keto ester is used to synthesize "Febuxostat-like" dual inhibitors of Xanthine Oxidase and URAT1.

Divergent Synthesis Workflow

Caption: The beta-keto ester acts as a versatile electrophile, condensing with binucleophiles to form privileged heterocyclic drug cores.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][3][5][6] 2. A general and versatile synthesis of

-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. -

Bennet, D. J., et al. (2005). "Identification of a series of 4-cyanophenyl-pyrazoles as potent and selective inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 15(5), 1543-1547.

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the bioisosterism of the nitrile group).

- Pakkanen, H., & Pursiainen, J. (2011). "Syntheses of -keto esters via Meldrum's acid: A review." Current Organic Synthesis, 8(5). (Detailed review of the thermal alcoholysis mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 3-(4-cyanophenyl)-3-oxopropanoate, a versatile building block in modern medicinal and materials chemistry. We will delve into its synthesis from readily available starting materials, explore the underlying reaction mechanisms, and detail the analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction and Significance

Methyl 3-(4-cyanophenyl)-3-oxopropanoate belongs to the class of β-keto esters, a prominent structural motif in organic synthesis. The presence of a reactive β-keto group, an ester functionality, and an electronically distinct cyanophenyl ring makes it a highly valuable precursor for a wide range of more complex molecules. The cyano group, in particular, is a versatile functional handle that can be transformed into various other groups, and it often plays a crucial role in the biological activity of pharmaceutical compounds.[1][2]

While direct analogues such as Methyl 3-(3-bromophenyl)-3-oxopropanoate have been utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs[3], the 4-cyano substituted variant holds significant potential for the development of novel therapeutics, particularly in areas where the nitrile group can act as a key pharmacophore.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points towards a Claisen condensation reaction, a robust and well-established method for the formation of β-keto esters.[4][5] This strategy involves the acylation of the enolate of methyl acetate with a suitable acylating agent, namely 4-cyanobenzoyl chloride.

The required starting materials, 4-cyanobenzoyl chloride and methyl acetate, are either commercially available or can be readily synthesized from inexpensive precursors. This approach offers a convergent and efficient pathway to the desired product.

Synthesis of the Key Precursor: 4-Cyanobenzoyl Chloride

A reliable synthesis of 4-cyanobenzoyl chloride is paramount for the successful production of the target β-keto ester. The most common and efficient method involves the reaction of 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more potent acylating agent.

Experimental Protocol: Synthesis of 4-Cyanobenzoyl Chloride

Materials:

-

4-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (optional, as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-cyanobenzoic acid (1.0 eq).

-

Carefully add thionyl chloride (1.2 - 1.5 eq) to the flask.

-

Add a catalytic amount of DMF (e.g., 3 drops).[6]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1.5-2 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 4-cyanobenzoyl chloride. The product is a white to light yellow solid.[6][7]

Characterization Data for 4-Cyanobenzoyl Chloride:

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [7] |

| Purity (GC) | >98.0% | [7] |

| Melting Point | 68.0 to 71.0 °C | [7] |

Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate via Claisen Condensation

The core of this synthesis is the Claisen condensation of methyl acetate with the previously synthesized 4-cyanobenzoyl chloride. This reaction requires a strong, non-nucleophilic base to generate the enolate of methyl acetate. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed for this purpose.

Proposed Reaction Mechanism

The mechanism involves the deprotonation of the α-carbon of methyl acetate by the strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride in a nucleophilic acyl substitution reaction. The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base, driving the equilibrium towards the product. A final acidic workup is necessary to protonate the enolate and yield the neutral β-keto ester.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Proposed Experimental Protocol

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium methoxide (NaOMe)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Methyl acetate

-

4-Cyanobenzoyl chloride

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl acetate (1.0 eq) in anhydrous THF to the suspension. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of 4-cyanobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 10% HCl with vigorous stirring.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 7.5-8.0 ppm), a singlet for the α-protons (around 4.0 ppm), and a singlet for the methyl ester protons (around 3.7 ppm). The integration of these signals should correspond to a 4:2:3 ratio.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule. Key signals to look for include the nitrile carbon (around 118 ppm), the carbonyl carbons of the ketone and ester (in the range of 165-195 ppm), the aromatic carbons, and the aliphatic carbons of the methyl ester and the α-carbon.[9][10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

-

A strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

Two strong absorptions in the region of 1750-1680 cm⁻¹ for the C=O stretches of the ester and ketone.

-

Absorptions in the 1600-1450 cm⁻¹ region for the C=C stretching of the aromatic ring.

-

A C-O stretching band for the ester around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, corresponding to the calculated molecular weight of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Safety Considerations

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with extreme care in a fume hood and under an inert atmosphere.

-

Thionyl chloride is corrosive and toxic. It reacts with moisture to release HCl and SO₂ gases. All operations involving thionyl chloride should be performed in a well-ventilated fume hood.

-

4-Cyanobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

This technical guide outlines a robust and practical approach for the synthesis and characterization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate. The described methodology, centered around a Claisen condensation, provides a reliable route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights are intended to empower researchers to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. Claisen Condensation. [Link]

-

ChemRxiv. Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

-

PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. [Link]

-

PubChem. Methyl 3-cyano-3-oxopropanoate. [Link]

- Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation .... [Link]

-

LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

ScienceDirect. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. kingscientific.com [kingscientific.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Cyanobenzoyl Chloride | 6068-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to Sourcing and Verifying Methyl 3-(4-cyanophenyl)-3-oxopropanoate for Advanced Research

Introduction: The Critical Role of a Versatile Ketoester in Synthesis

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS No. not consistently available across suppliers, often sold as the ethyl ester 49744-93-6) is a β-ketoester of significant interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating a reactive keto-ester moiety and a synthetically versatile cyanophenyl group, positions it as a valuable starting material and intermediate. The cyanophenyl group, in particular, can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, making it a key building block for constructing complex molecular architectures. Its derivatives have been explored in the development of novel therapeutics, including agents for nonalcoholic steatohepatitis and probes for neurotransmitter transporters.[1][2][3] Given its utility, the integrity of the starting material is paramount; the success of a multi-step synthesis is fundamentally dependent on the quality and purity of its initial components. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, validate incoming material, and ensure the scientific integrity of their work.

Part 1: A Logic-Driven Approach to Supplier Selection

The procurement of a chemical intermediate is not merely a transactional step but the foundation of an experimental workflow. A meticulous supplier evaluation process is a self-validating system that mitigates risks of project delays, budget overruns, and compromised data integrity. The following criteria, presented through a logical decision-making workflow, offer a robust methodology for qualifying a supplier.

Sources

- 1. Discovery of (E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary & Chemical Identity

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (Synonyms: Methyl 4-cyanobenzoylacetate) is a specialized

Critical Technical Note: While the ethyl analog (CAS 49744-93-6) is the industry-standard commodity chemical, the methyl ester is frequently employed to modulate solubility or steric parameters in structure-activity relationship (SAR) studies. This guide derives safety protocols from the homologous ethyl ester and the fundamental reactivity of aromatic nitriles and

Chemical Profile

| Property | Specification |

| Chemical Structure | |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| Physical State | Solid or Viscous Liquid (dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water.[1][2] |

| Key Functional Groups | Aromatic Nitrile (Cyano), Ketone, Methyl Ester, Active Methylene. |

Hazard Identification & Toxicology

GHS Classification (Extrapolated from Ethyl Analog & SAR):

-

Signal Word: WARNING

-

Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).

-

Skin/Eye Irritation: Category 2 (Skin), Category 2A (Eye).

-

STOT-SE: Category 3 (Respiratory Irritation).

Specific Hazard Analysis

-

Active Methylene Reactivity: The methylene protons at C2 (between the ketone and ester) are highly acidic (

). In the presence of strong bases (NaH, LDA, Alkoxides), this compound forms an enolate. This deprotonation is exothermic and can evolve hydrogen gas if hydride bases are used. -

Nitrile Stability: The aromatic nitrile group is generally stable but can hydrolyze to the amide or carboxylic acid under strong acidic/basic conditions at elevated temperatures. While spontaneous cyanide release is unlikely, thermal decomposition may release toxic

and -

Sensitization Potential: Like many benzylic and carbonyl-containing intermediates, repeated dermal exposure may induce sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, PPE selection must be based on solvent permeation data, as this compound is almost always handled in solution.

Engineering Controls

-

Primary Containment: All weighing and open-vessel transfers must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats and ground all glass vessels. The dry powder (if applicable) may accumulate static charge, posing a risk if flammable solvents (Ether, Hexanes) are present.

PPE Matrix

| Protection Zone | Requirement | Technical Rationale |

| Respiratory | N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids/Solutions) | Prevents inhalation of dusts or solvent vapors during transfer. |

| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness) | Nitrile offers excellent resistance to common dissolution solvents (DCM, MeOH). Latex is not recommended due to poor organic solvent resistance. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes involving irritant esters. |

| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron (for >10g scale) | Prevents contamination of street clothes; apron protects against bulk spills. |

Operational Protocols

Protocol A: Safe Weighing & Solubilization

-

Objective: Minimize dust generation and inhalation exposure.

-

Step 1: Place the balance inside the fume hood. If vibration is an issue, tare the weighing boat inside the hood, remove to weigh on a stable bench (only if using a powder containment enclosure), and immediately return to the hood.

-

Step 2: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

-

Step 3: Immediately dissolve the solid in the reaction solvent (e.g., DCM or MeOH) to sequester the dust hazard.

-

Step 4: Wipe down the balance area with a solvent-dampened tissue (discard as hazardous waste).

Protocol B: Reaction Setup (Enolate Formation)

-

Context: Common usage involves deprotonation with a base.

-

Step 1: Cool the reaction vessel to 0°C before adding the base.

-

Step 2: Add the base (e.g., NaOMe, NaH) portion-wise.

-

Warning: If using NaH, ensure an inert atmosphere (

or Ar) to prevent ignition of evolved

-

-

Step 3: Monitor internal temperature. The enolization is exothermic; maintain temperature <10°C during addition to prevent thermal runaway or side reactions (e.g., self-condensation).

Protocol C: Waste Disposal

-

Segregation: Segregate waste streams based on the solvent.

-

Cyanide Precaution: Although the nitrile is aromatic, do not mix waste with strong acids if there is any suspicion of hydrolysis or if metal cyanides were used as reagents in previous steps.

-

Labeling: Clearly label as "Toxic / Irritant - Organic Beta-Keto Ester".

Visualizations

Diagram 1: Safe Handling Logic Flow

This workflow enforces decision points based on the physical state of the compound to minimize exposure.

Caption: Decision matrix for handling solid vs. liquid forms of the intermediate to ensure containment.

Diagram 2: Reactivity & Incompatibility Map

This diagram illustrates the chemical susceptibilities of the molecule to guide storage and reaction planning.

Caption: Reactivity profile highlighting incompatible agents (Acids/Oxidizers) and desired synthetic pathways.

Emergency Response Procedures

| Incident Type | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and lukewarm water for 15 min. Do not scrub (abrasion increases absorption). | Seek medical attention if irritation persists.[3] |

| Eye Contact | Flush with water/saline for 15 min, holding eyelids open. | Consult an ophthalmologist immediately. |

| Inhalation | Move to fresh air.[3][4] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed respiratory edema. |

| Spill (Solid) | Dampen with inert solvent (e.g., heptane) to suppress dust, then sweep into hazardous waste container. | Clean area with soap and water; do not use compressed air. |

| Fire | Use Dry Chemical, | Evacuate area; burning nitriles may release cyanide/nitrogen oxides. |

References

-

PubChem. (n.d.).[2][5][6][7] Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Lin, L. S., et al. (2006).[1] Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist.[1] Journal of Medicinal Chemistry, 49(26), 7584–7587.[1] [Link]

Sources

- 1. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate | C13H13NO3 | CID 155935720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. combi-blocks.com [combi-blocks.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylsulfanyl-phenyl)-acrylamide | C15H13F3N2O2S | CID 91929468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate | C22H28N6O8 | CID 22280329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" cyclization reactions

Application Note: High-Efficiency Cyclization Protocols for Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 15962-39-7 or derivatives) is a critical

This guide provides validated protocols for transforming this scaffold into high-value heterocyclic targets while preserving the sensitive para-cyano moiety, which is prone to hydrolysis under harsh acidic/basic conditions.[1][2]

Chemical Reactivity Profile

The substrate contains three reactive centers:[1]

-

Ketone Carbonyl (C3): Highly electrophilic; primary site for nucleophilic attack by amines/hydrazines.[2]

-

Ester Carbonyl (C1): Secondary electrophilic site; facilitates cyclization via alkoxide elimination.[2]

-

Active Methylene (C2): Nucleophilic center; susceptible to alkylation or Knoevenagel condensations.[2]

Reaction Pathway Map

The following diagram illustrates the divergent synthesis pathways available for this substrate.

Figure 1: Divergent synthetic pathways for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Protocol A: Pyrazole Synthesis (Knorr Reaction)

Target: 3-(4-cyanophenyl)-1H-pyrazol-5-ol (Tautomer: Pyrazolone) Mechanism: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic), forming a hydrazone intermediate, followed by intramolecular attack on the ester to close the ring.[1][2]

Reagents & Equipment

-

Substrate: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

-

Reagent: Hydrazine Hydrate (80% or 64% solution) (1.2 eq)

-

Solvent: Ethanol (Absolute) or Methanol[2]

-

Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, speeds up hydrazone formation.[2]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Procedure

-

Dissolution: Charge the reaction flask with 10 mmol of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and 20 mL of Ethanol. Stir until fully dissolved.

-

Addition: Add 12 mmol of Hydrazine Hydrate dropwise at room temperature. Note: Mild exotherm may occur.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf streak (pyrazolone).

-

Work-up:

-

Purification: Filter the solid and wash with cold ethanol (2x5 mL). Dry under vacuum at 45°C.[2]

Process Validation (Self-Check)

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the methylene singlet (~4.2 ppm).[2] A new signal for the pyrazole -CH= proton should appear around 5.8–6.0 ppm.[1][2]

-

Mass Spec: M+1 peak should correspond to MW 185.18 Da.[1][2]

Protocol B: Pyrimidine Synthesis

Target: 2-amino-6-(4-cyanophenyl)pyrimidin-4-ol

Mechanism: Condensation of the

Reagents & Equipment

-

Substrate: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

-

Reagent: Guanidine Carbonate (1.1 eq)[2]

-

Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).[2]

Step-by-Step Procedure

-

Free Base Formation: If using Guanidine HCl, premix with 1.0 eq of NaOEt in Ethanol and filter off NaCl. If using Guanidine Carbonate, proceed directly.[5]

-

Reaction Setup: Suspend Guanidine Carbonate (11 mmol) in Ethanol (30 mL). Add Methyl 3-(4-cyanophenyl)-3-oxopropanoate (10 mmol).

-

Cyclization: Heat to reflux for 6–8 hours. The reaction mixture usually turns from a suspension to a clear solution, then precipitates the pyrimidine salt.

-

Neutralization (Critical):

-

Isolation: The free pyrimidine will precipitate upon neutralization.[2] Filter, wash with water, and dry.[6]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature | < 85°C | Higher temperatures (especially in basic aqueous media) will hydrolyze the -CN group to -CONH2 or -COOH.[1][2] |

| pH Control | 6.0 - 8.0 (Workup) | The pyrimidine product is amphoteric.[1][2] Solubility is high at extreme pH; precipitation requires neutral pH.[2] |

| Solvent Water | < 1% | Water competes with the hydrazine/guanidine nucleophiles, leading to ester hydrolysis (saponification). |

| Stoichiometry | 1.1 - 1.2 eq Nucleophile | Excess hydrazine is easily removed; however, large excesses can lead to hydrazide byproducts at the ester site without cyclization. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Pyrazole) | Formation of uncyclized hydrazone.[1][2] | Increase reflux time; add catalytic Acetic Acid to promote proton transfer and cyclization.[2] |

| Loss of CN group | Hydrolysis during workup. | Avoid using NaOH or HCl during isolation.[2] Use Acetate buffer or solid CO2 for acidification.[2] |

| Oily Product | Impurities/Solvent retention.[1][2] | Triturate the oil with Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.[2] |

Experimental Workflow Logic

The following diagram details the decision matrix for selecting the correct pathway and troubleshooting common issues.

Figure 2: Experimental decision matrix for heterocycle synthesis.

References

-

Knorr Pyrazole Synthesis

- Source: Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)

- Relevance: Establishes the mechanism for -keto ester condens

-

Pyrimidine Synthesis (Pinner/Biginelli)

-

Substrate Properties (PubChem)

-

Regioselectivity in Pyrazole Synthesis

- Source: Journal of the Chemical Society, Perkin Transactions.

- Relevance: Discusses tautomerization and regioselectivity challenges in hydrazine cycliz

-

[2]

Sources

- 1. 63857-17-0|Methyl 3-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

- 7. benthamopen.com [benthamopen.com]

- 8. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate | C13H13NO3 | CID 155935720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Foreword: The Strategic Value of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in Heterocyclic Chemistry